4-(benzofuran-2-yl)-2-oxo-2H-chromen-6-yl dimethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(benzofuran-2-yl)-2-oxo-2H-chromen-6-yl dimethylcarbamate is a complex organic compound that features a benzofuran moiety fused with a chromenone structure and a dimethylcarbamate group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzofuran-2-yl)-2-oxo-2H-chromen-6-yl dimethylcarbamate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, benzofuran derivatives can be synthesized through O-alkylation followed by cyclization of salicylaldehydes . The chromenone structure can be introduced via Perkin or McMurry reactions .
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
4-(benzofuran-2-yl)-2-oxo-2H-chromen-6-yl dimethylcarbamate can undergo various chemical reactions, including:
Oxidation: The benzofuran and chromenone moieties can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran and chromenone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols or other reduced forms of the original compound .
Scientific Research Applications
4-(benzofuran-2-yl)-2-oxo-2H-chromen-6-yl dimethylcarbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(benzofuran-2-yl)-2-oxo-2H-chromen-6-yl dimethylcarbamate involves its interaction with specific molecular targets and pathways. The benzofuran and chromenone moieties can interact with enzymes and receptors, modulating their activity . For example, the compound may inhibit certain enzymes involved in cancer cell proliferation or microbial growth . The dimethylcarbamate group can enhance the compound’s bioavailability and stability, allowing it to exert its effects more efficiently .
Comparison with Similar Compounds
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases such as psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: A benzofuran compound with anticancer properties.
Uniqueness
The presence of the dimethylcarbamate group further enhances its properties, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
[4-(1-benzofuran-2-yl)-2-oxochromen-6-yl] N,N-dimethylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO5/c1-21(2)20(23)24-13-7-8-17-14(10-13)15(11-19(22)26-17)18-9-12-5-3-4-6-16(12)25-18/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEQPVUDFLODBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.